molecular formula C18H21NO2 B2724609 N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 1235264-59-1

N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2724609
CAS No.: 1235264-59-1
M. Wt: 283.371
InChI Key: RIUMGOBMBDYUTC-UHFFFAOYSA-N
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Description

N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound characterized by a cyclopentyl ring with a hydroxyl group, a naphthalene moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with cyclopentanol, naphthalene, and acetic anhydride.

    Step 1 Formation of 1-hydroxycyclopentylmethyl bromide:

    Step 2 Nucleophilic Substitution:

    Step 3 Formation of the Acetamide:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: SOCl₂ in the presence of a base like pyridine.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique structural features.

    Material Science: Its derivatives may be explored for use in organic electronics or as building blocks for polymers.

Biology and Medicine

    Biochemistry: Used in studies to understand protein-ligand interactions.

Industry

    Chemical Manufacturing: Intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The hydroxyl and acetamide groups can form hydrogen bonds with biological macromolecules, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopentylmethyl)-2-(naphthalen-1-yl)acetamide: Lacks the hydroxyl group, which may affect its solubility and reactivity.

    N-((1-hydroxycyclohexyl)methyl)-2-(naphthalen-1-yl)acetamide: Contains a cyclohexyl ring instead of a cyclopentyl ring, potentially altering its steric properties and biological activity.

Uniqueness

N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of both a hydroxyl group and a naphthalene moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications across different fields.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c20-17(19-13-18(21)10-3-4-11-18)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-2,5-9,21H,3-4,10-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUMGOBMBDYUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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